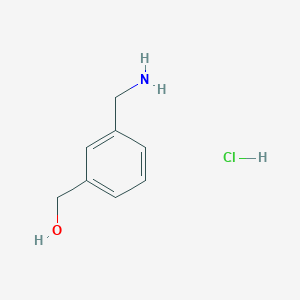

(3-(Aminomethyl)phenyl)methanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(aminomethyl)phenyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4,10H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUPXFKQZROJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CO)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619318 | |

| Record name | [3-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40896-62-6 | |

| Record name | [3-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(Aminomethyl)phenyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Aminomethyl)phenyl)methanol hydrochloride is a bifunctional organic compound featuring a primary alcohol and a primary amine, making it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and its potential applications in drug discovery, particularly in the development of signaling pathway inhibitors. All quantitative data is presented in structured tables, and a conceptual experimental workflow is visualized.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical and experimental applications. While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the free base, (3-(aminomethyl)phenyl)methanol, provide valuable context.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 40896-62-6 | [2] |

| Molecular Formula | C₈H₁₂ClNO | [2] |

| Molecular Weight | 173.64 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | Not available | N/A |

| Boiling Point (Free Base) | 277.943 °C at 760 mmHg (Predicted) | [3] |

| Density (Free Base) | 1.113 g/cm³ (Predicted) | [3] |

| pKa (Predicted) | 14.34 ± 0.10 | [3] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Water (Free Base) | 91 g/L at 25 °C | [3] |

| Common Organic Solvents | Data not available | N/A |

Spectral Data

Table 3: Expected Spectral Characteristics

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.4 ppm), benzylic alcohol protons (-CH₂OH, singlet, ~4.6 ppm), aminomethyl protons (-CH₂NH₂, singlet, ~3.8 ppm), alcohol and amine protons (broad singlets, variable). |

| ¹³C NMR | Aromatic carbons (~125-145 ppm), benzylic alcohol carbon (~65 ppm), aminomethyl carbon (~46 ppm). |

| FT-IR | Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C-O stretch (~1050 cm⁻¹), N-H bend (~1600 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the free base (m/z = 137.18). |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be conceptualized based on general organic chemistry principles and published methods for analogous compounds.[4][5] The most likely pathway involves the reduction of a corresponding functional group, such as a nitrile or an amide, to the aminomethyl group.

Conceptual Synthesis Workflow

A common precursor for the synthesis of (3-(Aminomethyl)phenyl)methanol is 3-cyanobenzyl alcohol or a derivative thereof. The synthesis can be envisioned as a two-step process:

-

Reduction of the Nitrile: The nitrile group of 3-formylbenzonitrile can be reduced to the primary amine.

-

Reduction of the Aldehyde: The aldehyde group is then reduced to the primary alcohol.

-

Salt Formation: The resulting (3-(aminomethyl)phenyl)methanol is treated with hydrochloric acid to form the hydrochloride salt.

Detailed Methodologies (Conceptual):

-

Reduction of 3-Formylbenzonitrile: To a solution of 3-formylbenzonitrile in an appropriate anhydrous solvent (e.g., diethyl ether or THF), a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) would be added portion-wise at a controlled temperature (e.g., 0 °C). The reaction would be stirred until completion, monitored by techniques like Thin Layer Chromatography (TLC). The reaction would then be carefully quenched, and the product, (3-aminomethyl)benzaldehyde, would be isolated and purified.

-

Reduction of (3-Aminomethyl)benzaldehyde: The intermediate aldehyde would be dissolved in a protic solvent like methanol. A milder reducing agent, such as sodium borohydride (NaBH₄), would be added gradually. The reaction progress would be monitored by TLC. Upon completion, the reaction would be worked up to isolate the crude (3-(aminomethyl)phenyl)methanol.

-

Formation of the Hydrochloride Salt: The purified (3-(aminomethyl)phenyl)methanol would be dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent would be added dropwise with stirring. The precipitated this compound salt would then be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Biological Activity and Applications

The structural analogue, (3-aminophenyl)methanol, is utilized as a key intermediate in the synthesis of inhibitors for crucial cellular signaling pathways.[6] This suggests that this compound could also serve as a valuable scaffold in the development of therapeutic agents targeting similar pathways.

Potential Signaling Pathway Involvement

The bifunctional nature of this molecule allows for its incorporation into larger, more complex molecules designed to interact with biological targets. Two such pathways where related compounds have shown activity are:

-

Dynamin GTPase Signaling: Dynamin GTPases are essential for endocytosis and vesicle trafficking. Inhibitors of these enzymes are being investigated for the treatment of various diseases, including certain cancers and neurological disorders.[6]

-

Hedgehog Signaling Pathway: This pathway plays a critical role in embryonic development and its aberrant activation is implicated in several types of cancer.[6] The development of hedgehog signaling inhibitors is an active area of oncology research.

Safety and Handling

The free base, (3-(aminomethyl)phenyl)methanol, is classified as corrosive and can cause severe skin burns and eye damage.[7] The hydrochloride salt is expected to have similar, if not more pronounced, irritant properties. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical research and development. Its bifunctional nature provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications, particularly as inhibitors of key cellular signaling pathways. While detailed experimental data for the hydrochloride salt is not extensively documented, this guide provides a comprehensive overview based on available information and established chemical principles, serving as a valuable resource for researchers in the field.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 40896-62-6|this compound|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-(Aminomethyl)phenyl)methanol Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Aminomethyl)phenyl)methanol hydrochloride, with the CAS number 40896-62-6, is a versatile bifunctional organic molecule that has garnered significant attention in the pharmaceutical and life sciences sectors.[1] Its unique structure, featuring both a primary amine and a primary alcohol on a phenyl ring, makes it an invaluable scaffold for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of novel inhibitors for critical cellular signaling pathways, namely dynamin GTPase and Hedgehog signaling.

Chemical and Physical Properties

This compound is a white to off-white solid.[2] A summary of its key quantitative data is presented in Table 1. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

| Property | Value | Reference |

| CAS Number | 40896-62-6 | [1] |

| Molecular Formula | C₈H₁₂ClNO | [1] |

| Molecular Weight | 173.64 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (of free amine) | 277.9 ± 20.0 °C (Predicted) | |

| Density (of free amine) | 1.113 ± 0.06 g/cm³ (Predicted) | |

| pKa (Predicted) | 14.34 ± 0.10 | |

| MDL Number | MFCD18071237 | [3] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reduction of 3-formylbenzonitrile. This two-step process involves the initial reduction of the aldehyde to an alcohol, followed by the reduction of the nitrile to a primary amine, and subsequent conversion to the hydrochloride salt. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for the simultaneous reduction of both functional groups.[4][5][6]

Experimental Protocol:

Materials:

-

3-Formylbenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) in diethyl ether or methanol

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

LAH Suspension: Anhydrous diethyl ether or THF is added to the flask, followed by the slow and careful addition of lithium aluminum hydride (LiAlH₄) to form a suspension. The flask is cooled in an ice bath.

-

Substrate Addition: 3-Formylbenzonitrile is dissolved in anhydrous diethyl ether or THF and added dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is crucial to safely decompose the excess LiAlH₄ and precipitate the aluminum salts.

-

Work-up: The resulting precipitate is filtered off and washed with diethyl ether or THF. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄).

-

Salt Formation: The solvent is removed under reduced pressure to yield (3-(aminomethyl)phenyl)methanol as an oil or solid. The crude product is then dissolved in a minimal amount of anhydrous diethyl ether or methanol, and a solution of hydrochloric acid in the corresponding solvent is added dropwise with stirring.

-

Isolation: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Applications in Drug Discovery

The bifunctional nature of this compound makes it a valuable starting material for the synthesis of a wide range of biologically active molecules. It serves as a key intermediate in the development of inhibitors for dynamin GTPase and the Hedgehog signaling pathway, both of which are implicated in various diseases, including cancer.

Dynamin GTPase Inhibition

Dynamin is a GTPase essential for clathrin-mediated endocytosis, a process critical for nutrient uptake, receptor signaling, and synaptic vesicle recycling. Dysregulation of dynamin activity is associated with several diseases. Small molecule inhibitors of dynamin are therefore valuable tools for studying cellular processes and as potential therapeutic agents.

This protocol describes a colorimetric assay to screen for inhibitors of dynamin's GTPase activity. The assay measures the amount of inorganic phosphate (Pi) released during GTP hydrolysis.

Materials:

-

Purified dynamin protein

-

GTP solution

-

Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT, pH 7.4)

-

Test compounds (including this compound derivatives)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Setup: In a 96-well microplate, add the assay buffer.

-

Compound Addition: Add the test compounds at various concentrations to the designated wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Enzyme Addition: Add the purified dynamin protein to all wells except for the no-enzyme control.

-

Initiation: Start the reaction by adding the GTP solution to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the released phosphate by adding the malachite green reagent.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is also implicated in the maintenance of adult tissues and the progression of certain cancers. Aberrant activation of this pathway can lead to tumorigenesis. Therefore, inhibitors of the Hh pathway are of significant interest in oncology.

This protocol outlines a cell-based assay to screen for modulators of the Hedgehog signaling pathway using a Gli-responsive luciferase reporter.

Materials:

-

NIH/3T3 or other suitable cell line

-

Gli-responsive firefly luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds

-

Hh pathway agonist (e.g., Shh ligand or SAG)

-

Dual-luciferase reporter assay system

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the Gli-responsive firefly luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.

-

Pathway Activation: Stimulate the cells with a Hh pathway agonist.

-

Incubation: Incubate the cells for another 24-48 hours.

-

Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Determine the effect of the compounds on Hh pathway activation.

Safety and Handling

This compound is classified as an acute toxicant (oral) and can cause serious eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a fundamentally important building block in medicinal chemistry and drug discovery. Its straightforward synthesis and versatile reactivity provide access to a diverse range of complex molecules with potential therapeutic applications. The detailed protocols provided in this guide for its synthesis and its use in screening for inhibitors of dynamin GTPase and the Hedgehog signaling pathway are intended to empower researchers in their efforts to develop novel therapeutics for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on (3-(Aminomethyl)phenyl)methanol hydrochloride

This guide provides a detailed overview of the physicochemical properties of (3-(Aminomethyl)phenyl)methanol hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Its primary application lies as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and cardiovascular disorders.

Physicochemical Data Summary

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for a range of applications from analytical method development to chemical synthesis and formulation.

| Property | Value | Reference |

| Molecular Weight | 173.64 g/mol | [1][2][3] |

| Empirical Formula | C₈H₁₂ClNO | [1][2] |

| CAS Number | 40896-62-6 | [3][4] |

| Form | Solid | [1] |

| Storage | Room temperature, dry and sealed | [3] |

Molecular Weight Calculation

The molecular weight of a compound is a critical parameter, derived from its empirical formula. It is the sum of the atomic weights of all atoms in a molecule. For this compound (C₈H₁₂ClNO), the molecular weight is calculated by summing the atomic weights of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.

Experimental Protocols

While specific experimental protocols for the synthesis or analysis of this compound are proprietary and vary by manufacturer, general methodologies can be outlined.

Synthesis: A common synthetic route involves the reduction of 3-(aminomethyl)benzoic acid or its ester derivatives. This is typically followed by salt formation using hydrochloric acid to yield the final product. Purification is often achieved through recrystallization.

Purity Analysis (High-Performance Liquid Chromatography - HPLC):

-

Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is prepared. The pH of the aqueous phase is adjusted to ensure good peak shape.

-

Standard Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable diluent (e.g., mobile phase).

-

Sample Preparation: The sample is accurately weighed and dissolved in the diluent to a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Flow Rate: A standard flow rate of 1.0 mL/min is common.

-

Injection Volume: A 10 µL injection volume is typical.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210-220 nm).

-

-

Analysis: The standard and sample solutions are injected into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks.

The following diagram illustrates a generalized workflow for purity analysis using HPLC.

References

A Technical Guide to (3-(Aminomethyl)phenyl)methanol Hydrochloride: Structure, Properties, and Applications

Introduction

(3-(Aminomethyl)phenyl)methanol hydrochloride is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of pharmaceutical chemistry and materials science. Possessing both a primary amine and a primary alcohol attached to a phenyl ring, this molecule serves as a versatile chemical building block. Its unique structure allows for its incorporation into a wide array of more complex molecules, facilitating the development of novel therapeutic agents and specialized materials. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a generalized synthesis approach, and its applications in research and drug development.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for its proper handling, storage, and application in experimental settings.

Table 1: Core Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 40896-62-6 | [1][2] |

| Molecular Formula | C₈H₁₂ClNO | [1][2][3] |

| Molecular Weight | 173.64 g/mol | [2][3] |

| Appearance | Solid | |

| SMILES String | NCC1=CC=CC(CO)=C1.[H]Cl | [1] |

| InChI | 1S/C8H11NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4,10H,5-6,9H2;1H | |

| InChI Key | KRUPXFKQZROJAK-UHFFFAOYSA-N |

Table 2: Safety and Handling Information

| Category | Information | Reference |

| Signal Word | Danger | |

| Hazard Codes | H302, H318 | |

| Hazard Statements | Harmful if swallowed. Causes serious eye damage. | |

| Precautionary Codes | P280, P305 + P351 + P338 | |

| Hazard Class | Acute Toxicity 4 (Oral), Eye Damage 1 | |

| Storage | Room temperature, dry and sealed. | [2] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in biological assays and as a pharmaceutical intermediate.

Generalized Synthesis

While specific industrial synthesis protocols are often proprietary, a general and logical synthetic route can be outlined based on fundamental organic chemistry principles. A common strategy involves the reduction of a suitable precursor, such as a nitrile or an amide derivative of a hydroxymethyl-substituted benzene.

Experimental Protocol: Generalized Reduction of a Benzonitrile Precursor

This protocol describes a representative lab-scale synthesis. Note: This is a generalized procedure and requires optimization and adherence to all institutional safety protocols.

-

Objective: To synthesize (3-(Aminomethyl)phenyl)methanol from 3-(hydroxymethyl)benzonitrile.

-

Materials:

-

3-(hydroxymethyl)benzonitrile (1 equivalent)

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂ gas

-

Anhydrous tetrahydrofuran (THF) or ethanol as solvent

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl) solution (aqueous and anhydrous/ethereal)

-

Sodium sulfate (Na₂SO₄)

-

Standard reaction glassware, including a three-neck round-bottom flask, condenser, and dropping funnel.

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-(hydroxymethyl)benzonitrile in anhydrous THF is prepared in the reaction flask.

-

The solution is cooled in an ice bath (0°C).

-

A solution/slurry of the reducing agent (e.g., LiAlH₄ in THF) is added dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

The reaction is carefully quenched by the sequential, slow addition of water and an aqueous NaOH solution.

-

The resulting slurry is filtered, and the solid is washed with THF.

-

The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude free base, (3-(aminomethyl)phenyl)methanol.

-

The crude product is dissolved in anhydrous diethyl ether and cooled.

-

A solution of anhydrous HCl in diethyl ether is added dropwise until precipitation ceases.

-

The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

-

Applications in Drug Development and Research

The primary value of this compound lies in its role as a versatile scaffold in medicinal chemistry. Its bifunctional nature allows for selective chemical modifications at either the amine or the alcohol group, enabling its integration into larger, more complex molecules with potential therapeutic activity.

It is cited as a key reagent in the synthesis of potent inhibitors for various signaling pathways crucial in disease progression.[4] This includes the development of molecules targeting:

-

Dynamin GTPase: Essential for cellular membrane trafficking.[4]

-

Hedgehog Signaling Pathway: A critical pathway in developmental biology and oncology.[4]

-

Neurological and Cardiovascular Disorders: The scaffold is used to build novel compounds aimed at treating these conditions.[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common application for a novel compound synthesized using the title molecule would be to test its efficacy in a biological assay. The following is a representative protocol for determining a compound's inhibitory constant (IC₅₀) against a target kinase.

-

Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

-

Materials:

-

Purified, active target kinase enzyme.

-

Specific peptide substrate for the kinase.

-

Adenosine triphosphate (ATP), typically at its Km concentration.

-

Test compound (dissolved in DMSO, serially diluted).

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™, Lumit™).

-

White, opaque 384-well microplates.

-

Multichannel pipettes and a plate reader (luminometer).

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.

-

Add a small volume (e.g., 2.5 µL) of the diluted compound to the wells of the microplate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add the kinase enzyme and peptide substrate solution to the wells and briefly incubate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or remaining ATP.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Normalize the data to controls and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a high-value chemical intermediate with significant utility for researchers, scientists, and drug development professionals. Its defined structure and reliable physicochemical properties make it an ideal starting point for the synthesis of complex molecular architectures. Its demonstrated role in the creation of potent enzyme and pathway inhibitors underscores its importance in the ongoing quest for novel therapeutics to address a range of human diseases. The generalized protocols and workflows provided herein offer a foundational understanding for the synthesis and application of this versatile compound.

References

Technical Guide: (3-(Aminomethyl)phenyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-(Aminomethyl)phenyl)methanol hydrochloride, a versatile bifunctional organic compound with significant potential in pharmaceutical research and development. This document details its chemical identity, properties, synthesis, and known biological activities, offering a valuable resource for professionals in the field.

Chemical Identity and Synonyms

This compound is a salt of the organic compound (3-(Aminomethyl)phenyl)methanol. Its dual functional groups, a primary amine and a primary alcohol on a phenyl ring, make it a valuable building block in organic synthesis.

Synonyms:

-

[3-(aminomethyl)phenyl]methanol hydrochloride[1]

-

3-(Aminomethyl)benzyl alcohol hydrochloride

-

3-(Hydroxymethyl)benzylamine hydrochloride

-

m-(Aminomethyl)benzyl alcohol hydrochloride

The free base form, (3-(Aminomethyl)phenyl)methanol, is also known by several names:

-

3-(Aminomethyl)benzyl alcohol[3]

-

3-Hydroxymethylbenzylamine[3]

-

Benzenemethanol, 3-(aminomethyl)-[3]

-

[[3-(Hydroxymethyl)phenyl]methyl]amine

Chemical and Physical Properties

A summary of the key quantitative data for (3-(Aminomethyl)phenyl)methanol and its hydrochloride salt is presented in the table below.

| Property | (3-(Aminomethyl)phenyl)methanol | This compound | Reference(s) |

| CAS Number | 34231-22-6 | 40896-62-6 | [4],[1] |

| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO | [2],[1] |

| Molecular Weight | 137.18 g/mol | 173.64 g/mol | [2],[1] |

| IUPAC Name | [3-(aminomethyl)phenyl]methanol | [3-(aminomethyl)phenyl]methanol;hydrochloride | [2],[1] |

| Density | 1.113 g/cm³ (predicted) | Not available | [5] |

| Boiling Point | 277.9 °C at 760 mmHg (predicted) | Not available | [5] |

| Flash Point | 121.9 °C (predicted) | Not applicable | [5],[1] |

| Solubility | 91 g/L in water at 25 °C (predicted) | Not available | [5] |

| pKa | 14.34 (predicted) | Not available | [5] |

Synthesis of (3-(Aminomethyl)phenyl)methanol

Reduction of 3-Cyanobenzyl Alcohol

A direct route to (3-(Aminomethyl)phenyl)methanol involves the reduction of the nitrile group of 3-cyanobenzyl alcohol. This transformation can be achieved using strong reducing agents or through catalytic hydrogenation.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyanobenzyl alcohol in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Reduction: Cool the solution in an ice bath. Carefully add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, dropwise via the dropping funnel. Control the rate of addition to maintain a gentle reflux.

-

Workup and Purification: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water. Filter the resulting aluminum salts and wash them thoroughly with THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Reductive Amination of 3-Formylbenzyl Alcohol

Reductive amination provides a one-pot method for the synthesis of (3-(Aminomethyl)phenyl)methanol from 3-formylbenzyl alcohol. This process involves the in-situ formation of an imine with an ammonia source, which is then immediately reduced to the primary amine.

Experimental Protocol (Hypothetical): [6]

-

Reaction Setup: Dissolve 3-formylbenzyl alcohol and an ammonia source, such as ammonium acetate, in a suitable solvent like methanol in a round-bottom flask.[6]

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride or sodium borohydride, portion-wise to the stirred solution while maintaining a controlled temperature and pH.[6] Sodium cyanoborohydride is often preferred due to its selectivity for the imine over the aldehyde.[6]

-

Workup and Purification: Stir the reaction mixture for several hours at room temperature until completion. Quench the reaction, typically by adding water. Extract the product with an appropriate organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[6]

Formation of the Hydrochloride Salt: To obtain this compound, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated HCl) until precipitation is complete. The resulting solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of (3-(Aminomethyl)phenyl)methanol are limited, its structural motifs are present in various biologically active molecules. Its utility as a pharmaceutical intermediate suggests its incorporation into compounds targeting a range of biological processes.[7] For instance, the parent compound, (3-aminophenyl)methanol, is a key reagent in the synthesis of dynamin GTPase inhibitors and hedgehog signaling pathway inhibitors, which are significant in cellular signaling and cancer research.[7]

Based on the activities of its isomers, it is plausible that (3-(Aminomethyl)phenyl)methanol could exhibit antioxidant, anti-inflammatory, or cytotoxic properties.[8] For example, the isomer 2-(Aminomethyl)phenol is hypothesized to inhibit the NF-κB pathway by reducing reactive oxygen species (ROS).[8] Another isomer, 3-(Aminomethyl)phenol, is suggested to be an inhibitor of Protein Kinase C (PKC), a key enzyme in signal transduction pathways that regulate cell growth and differentiation.[8]

Experimental Protocols for Biological Assays

The following are standard protocols that can be employed to evaluate the potential biological activities of (3-(Aminomethyl)phenyl)methanol.

MTT Assay for Cytotoxicity: [8] This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

-

Cell Culture: Culture a suitable cell line (e.g., a cancer cell line) in a 96-well plate.

-

Treatment: Treat the cells with various concentrations of (3-(Aminomethyl)phenyl)methanol for a specified duration (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Quantification: Solubilize the formazan crystals and measure the absorbance using a spectrophotometer. The results can be used to determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity: [8] This assay measures the ability of a compound to scavenge the stable DPPH radical.

-

Reaction Mixture: Mix a methanolic solution of DPPH with various concentrations of (3-(Aminomethyl)phenyl)methanol.

-

Incubation: Incubate the mixtures in the dark for a set period.

-

Measurement: Measure the absorbance at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the synthetic workflows and a potential signaling pathway involving this class of compounds.

Caption: Workflow for the synthesis of (3-(Aminomethyl)phenyl)methanol via reductive amination.

Caption: Hypothesized inhibitory action on the Protein Kinase C (PKC) signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Synthesis of (3-(Aminomethyl)phenyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (3-(Aminomethyl)phenyl)methanol hydrochloride, a valuable building block in pharmaceutical and chemical research. The synthesis commences from the readily available starting material, 3-cyanobenzaldehyde, and proceeds through a two-step reduction process. This document details the experimental protocols, presents relevant quantitative data, and includes visualizations of the synthesis pathway and experimental workflow.

Synthesis Strategy

The synthesis of this compound from 3-cyanobenzaldehyde is most effectively achieved through a two-step reduction strategy. A direct one-pot reduction of both the aldehyde and nitrile functionalities presents significant chemoselectivity challenges. Therefore, a sequential reduction approach is recommended.

The chosen pathway involves:

-

Selective reduction of the aldehyde group of 3-cyanobenzaldehyde to a primary alcohol, yielding 3-(hydroxymethyl)benzonitrile. This transformation is typically accomplished using a mild reducing agent such as sodium borohydride (NaBH₄), which selectively reduces aldehydes and ketones over nitriles.

-

Reduction of the nitrile group of 3-(hydroxymethyl)benzonitrile to a primary amine, affording (3-(aminomethyl)phenyl)methanol. This can be achieved through catalytic hydrogenation or with a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Formation of the hydrochloride salt by treating the resulting (3-(aminomethyl)phenyl)methanol with hydrochloric acid.

This two-step approach allows for greater control over the reaction and facilitates the isolation of a purer final product.

Physicochemical Data of Key Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| 3-Cyanobenzaldehyde | O=Cc1cccc(C#N)c1 | C₈H₅NO | 131.13 | White to off-white crystalline powder | 24964-64-5 |

| 3-(Hydroxymethyl)benzonitrile | N#Cc1cccc(CO)c1 | C₈H₇NO | 133.15 | Not specified | 874-97-5 |

| (3-(Aminomethyl)phenyl)methanol | NCc1cccc(CO)c1 | C₈H₁₁NO | 137.18 | Not specified | 34231-22-6 |

| This compound | NCc1cccc(CO)c1.Cl | C₈H₁₂ClNO | 173.64 | Solid | 40896-62-6 |

Experimental Protocols

Step 1: Synthesis of 3-(Hydroxymethyl)benzonitrile

This procedure details the selective reduction of the aldehyde functionality of 3-cyanobenzaldehyde using sodium borohydride.

Materials:

-

3-Cyanobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanobenzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(hydroxymethyl)benzonitrile.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data (Representative): While specific yields for this exact transformation are not readily available in the searched literature, similar reductions of aromatic aldehydes to alcohols using NaBH₄ typically proceed in high yields, often exceeding 90%.[1]

Step 2: Synthesis of (3-(Aminomethyl)phenyl)methanol

This step involves the reduction of the nitrile group of 3-(hydroxymethyl)benzonitrile. Two effective methods are presented below.

Materials:

-

3-(Hydroxymethyl)benzonitrile

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (autoclave)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a high-pressure autoclave, dissolve 3-(hydroxymethyl)benzonitrile (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of Raney Nickel or 5-10% Pd/C (typically 5-10% by weight of the substrate).

-

Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until hydrogen uptake ceases.

-

After the reaction is complete, carefully vent the hydrogen and purge the autoclave with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (3-(aminomethyl)phenyl)methanol.

Quantitative Data (Representative): Catalytic hydrogenation of nitriles to primary amines is a highly efficient method, often providing excellent yields.[2]

Materials:

-

3-(Hydroxymethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water (H₂O)

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer

Procedure:

-

Caution: LiAlH₄ is a highly reactive and moisture-sensitive reagent. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).

-

In a three-necked flask, suspend LiAlH₄ (a molar excess, e.g., 2-3 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of:

-

Water (x mL, where x is the mass of LiAlH₄ in grams).

-

15% aqueous NaOH solution (x mL).

-

Water (3x mL).

-

-

Stir the resulting mixture at room temperature until a granular white precipitate forms.

-

Filter the precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-(aminomethyl)phenyl)methanol.[3][4]

Quantitative Data (Representative): Reduction of nitriles with LiAlH₄ is a powerful method that generally gives high yields of the corresponding primary amines.[3]

Step 3: Formation of this compound

Materials:

-

(3-(Aminomethyl)phenyl)methanol

-

Concentrated hydrochloric acid (HCl) or HCl gas

-

Anhydrous diethyl ether or isopropanol

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the crude or purified (3-(aminomethyl)phenyl)methanol in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring, or bubble anhydrous HCl gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid precipitate by filtration.

-

Wash the solid with a small amount of cold anhydrous diethyl ether.

-

Dry the product under vacuum to obtain this compound.

Visualizations

References

The Bifunctional Nature of (3-(Aminomethyl)phenyl)methanol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Aminomethyl)phenyl)methanol hydrochloride is a versatile bifunctional organic building block possessing both a primary aminomethyl group and a primary hydroxymethyl group. This guide provides a comprehensive overview of its chemical properties, bifunctional reactivity, and applications in synthetic chemistry, particularly in the development of pharmaceutical agents. Detailed experimental protocols for the selective functionalization of each group are presented, alongside key physicochemical and spectroscopic data to facilitate its use in research and development.

**1. Introduction

(3-(Aminomethyl)phenyl)methanol is a valuable scaffold in medicinal chemistry and materials science. Its structure, featuring a meta-substituted benzene ring with both a nucleophilic amino group and a versatile alcohol moiety, allows for sequential or orthogonal chemical modifications. The hydrochloride salt form enhances stability and solubility in aqueous media, making it a convenient starting material for a wide range of synthetic transformations. This bifunctionality is pivotal in its role as a linker, connecting different molecular fragments, and as a foundational element in the construction of complex target molecules, including potent enzyme inhibitors.

Physicochemical and Spectroscopic Data

The key properties of (3-(Aminomethyl)phenyl)methanol and its hydrochloride salt are summarized below. This data is essential for reaction planning, characterization, and quality control.

| Property | (3-(Aminomethyl)phenyl)methanol | (3-(Aminomethyl)phenyl)methanol HCl |

| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO |

| Molecular Weight | 137.18 g/mol [1] | 173.64 g/mol |

| Appearance | Solid | Solid |

| CAS Number | 34231-22-6[1] | 40896-62-6 |

| Melting Point | Not reported | Not reported |

| Boiling Point | 277.9 °C at 760 mmHg (Predicted) | Not applicable |

| Solubility | Soluble in water (91 g/L at 25°C) | Soluble in water |

| pKa (Predicted) | 14.34 (hydroxyl H) | Not applicable |

| SMILES | C1=CC(=CC(=C1)CO)CN[1] | NCC1=CC=CC(CO)=C1.[H]Cl |

| InChI Key | KCTYUINIEPILPS-UHFFFAOYSA-N[1] | KRUPXFKQZROJAK-UHFFFAOYSA-N |

Spectroscopic Data: While a dedicated spectrum for the hydrochloride salt is not readily available in public repositories, representative spectral data for the free base, (3-(aminomethyl)phenyl)methanol, provides the necessary information for structural verification.

-

¹H NMR: Spectroscopic data for similar structures can be found in chemical databases, which can be used as a reference for confirming the phenyl, aminomethyl, and hydroxymethyl protons.[2]

-

IR Spectroscopy: Expected characteristic peaks would include O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (medium, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic, ~1450-1600 cm⁻¹).

The Core of Bifunctionality: Selective Reactions

The synthetic utility of this compound stems from the ability to selectively modify one functional group while leaving the other intact. This is typically achieved by choosing appropriate protecting groups or by leveraging the inherent differences in reactivity of the amine and alcohol groups under specific reaction conditions.

Reactions at the Aminomethyl Group

The primary amine is a strong nucleophile and readily undergoes reactions such as acylation, alkylation, and sulfonylation. In the hydrochloride salt, the amine is protonated, reducing its nucleophilicity. Therefore, a base is required to liberate the free amine for reaction.

Key Reaction: N-Acylation N-acylation is a fundamental transformation used to form stable amide bonds, often a key linkage in pharmaceutical compounds. This reaction can be performed selectively in the presence of the hydroxyl group.

Reactions at the Hydroxymethyl Group

The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, etherification, or esterification. These reactions typically require conditions that do not affect the aminomethyl group, or the amino group is protected beforehand.

Key Reaction: Oxidation to Aldehyde Selective oxidation of the primary benzylic alcohol to the corresponding aldehyde provides a valuable synthetic handle for further modifications, such as reductive amination or Wittig reactions. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are suitable for this transformation, as they are known to oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[3]

Experimental Protocols

The following protocols are representative methods for the selective functionalization of this compound.

Protocol 1: Selective N-Acylation to Synthesize (3-(Acetamidomethyl)phenyl)methanol

Objective: To selectively acylate the aminomethyl group in the presence of the hydroxymethyl group.

Materials:

-

This compound

-

Acetic anhydride

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C in an ice bath.

-

Add the non-nucleophilic base (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes to ensure the formation of the free amine.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (3-(acetamidomethyl)phenyl)methanol.

Protocol 2: Selective Oxidation to 3-(Aminomethyl)benzaldehyde

Objective: To selectively oxidize the hydroxymethyl group to an aldehyde. For this reaction, the amine should first be protected to prevent side reactions.

Part A: N-Protection (Boc Protection)

-

Follow the procedure in Protocol 4.1, but instead of acetic anhydride, use Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to obtain tert-butyl (3-(hydroxymethyl)benzyl)carbamate.

Part B: Oxidation

-

Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM.

-

Add Pyridinium Chlorochromate (PCC) (1.5 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-3 hours. The mixture will turn into a dark brown slurry.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, tert-butyl (3-formylbenzyl)carbamate.

-

The Boc-protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield 3-(aminomethyl)benzaldehyde if desired.

Applications in Drug Discovery: A Case Study

The bifunctional nature of this compound makes it a valuable building block for creating libraries of compounds for drug screening. A notable application is in the synthesis of kinase inhibitors, such as those targeting the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML).[4][5][6]

In the synthesis of such inhibitors, the (3-(Aminomethyl)phenyl)methanol core can act as a central scaffold. For instance, the aminomethyl group can be acylated with a substituted benzoic acid to form a key amide bond present in many Bcr-Abl inhibitors. Subsequently, the hydroxymethyl group can be further functionalized, for example, by converting it to a leaving group for substitution or by oxidation and subsequent reactions. This stepwise approach allows for the systematic variation of substituents on both "arms" of the molecule to optimize binding affinity and selectivity for the target kinase.

Visualizations

Logical Workflow for Bifunctional Reactivity

Caption: Synthetic pathways illustrating the selective functionalization of the amine and alcohol groups.

Experimental Workflow for N-Acylation

Caption: Step-by-step workflow for the selective N-acylation reaction.

Conclusion

This compound is a highly valuable and versatile bifunctional building block. Its utility is rooted in the differential reactivity of its aminomethyl and hydroxymethyl groups, which allows for controlled, selective modifications. This guide has provided the foundational knowledge, including key data and detailed experimental protocols, to effectively utilize this compound in synthetic applications. Its demonstrated role in the construction of complex molecules, such as kinase inhibitors, underscores its importance for researchers, scientists, and professionals in the field of drug development.

References

- 1. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3-(aminomethyl)phenyl)methanol(34231-22-6) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hybrid compounds as new Bcr/Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-(Aminomethyl)phenyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Aminomethyl)phenyl)methanol hydrochloride is a versatile organic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a benzyl alcohol and an aminomethyl group in a meta-substitution pattern, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the compound, including its chemical properties, a plausible synthetic route with detailed experimental protocols, and its potential role in modulating cellular signaling pathways, particularly the Protein Kinase C (PKC) pathway. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration and utilization of this and structurally related compounds.

Compound Profile

(3-(Aminomethyl)phenyl)methanol, in both its free base and hydrochloride salt forms, is a small molecule that has garnered interest as a scaffold in the design of novel therapeutic agents. The presence of both a primary alcohol and a primary amine allows for diverse chemical modifications, enabling the exploration of a broad chemical space in drug discovery programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties for (3-(Aminomethyl)phenyl)methanol and its hydrochloride salt is presented in Table 1. This data has been compiled from various chemical databases and supplier specifications.

| Property | (3-(Aminomethyl)phenyl)methanol | This compound |

| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO |

| Molecular Weight | 137.18 g/mol | 173.64 g/mol |

| CAS Number | 34231-22-6 | 40896-62-6 |

| Appearance | Solid | Solid |

| IUPAC Name | [3-(aminomethyl)phenyl]methanol | [3-(aminomethyl)phenyl]methanol;hydrochloride |

| Synonyms | 3-(Hydroxymethyl)benzylamine, m-Aminomethylbenzyl alcohol | 3-(Aminomethyl)benzyl alcohol hydrochloride |

| Solubility | Soluble in water (91 g/L at 25°C)[1] | Expected to have higher water solubility |

| pKa (predicted) | 14.34 ± 0.10[1] | Not available |

Synthesis and Discovery

While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis can be inferred from established organic chemistry principles and synthetic routes reported for analogous compounds. The compound is commercially available, indicating that its synthesis is well-established. A plausible and efficient synthetic pathway involves the reduction of a commercially available precursor, 3-cyanobenzyl alcohol.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved in a two-step process starting from 3-cyanobenzyl alcohol, as illustrated in the workflow diagram below.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on standard laboratory procedures for similar transformations.

Step 1: Synthesis of (3-(Aminomethyl)phenyl)methanol (Free Base) via Reduction of 3-Cyanobenzyl Alcohol

-

Materials:

-

3-Cyanobenzyl alcohol

-

Lithium aluminum hydride (LiAlH₄) or Palladium on Carbon (Pd/C) and Hydrogen gas

-

Anhydrous Tetrahydrofuran (THF) or Ethanol

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if applicable)

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure (using LiAlH₄):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 3-cyanobenzyl alcohol in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (3-(Aminomethyl)phenyl)methanol.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Step 2: Formation of this compound

-

Materials:

-

(3-(Aminomethyl)phenyl)methanol (from Step 1)

-

Anhydrous Dioxane or Ethanol

-

Hydrochloric acid solution in Dioxane or Ethanolic HCl

-

Beaker

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve the purified (3-(Aminomethyl)phenyl)methanol in a minimal amount of anhydrous dioxane or ethanol in a beaker with magnetic stirring.

-

To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethanolic HCl dropwise until the solution becomes acidic (test with pH paper) and a precipitate is observed.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold anhydrous diethyl ether to remove any residual solvent.

-

Dry the resulting white solid under vacuum to obtain this compound.

-

Potential Biological Activity and Signaling Pathway Involvement

While direct biological studies on this compound are limited in publicly available literature, the structurally related compound, 3-(aminomethyl)phenol, has been suggested to be an inhibitor of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses.

The Protein Kinase C (PKC) Signaling Pathway

The activation of conventional and novel PKC isoforms is typically initiated by signals from cell surface receptors, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and both Ca²⁺ and DAG are required for the activation of conventional PKCs. Novel PKCs are activated by DAG alone. Once activated, PKC translocates to the plasma membrane where it phosphorylates a wide range of substrate proteins, thereby propagating the downstream cellular response.

Applications in Drug Development

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The primary amine can be readily functionalized through reactions such as acylation, alkylation, and sulfonylation, while the primary alcohol can undergo oxidation, esterification, or etherification. This allows for the systematic modification of the molecule to optimize its biological activity, selectivity, and pharmacokinetic properties. Given the potential link to PKC inhibition, derivatives of this compound could be explored for their therapeutic potential in oncology, immunology, and neurology.

Conclusion

This compound is a valuable chemical entity with significant potential for the development of novel therapeutics. While its formal "discovery" is not well-documented in a single source, its synthesis is achievable through established chemical transformations. This technical guide provides a foundational understanding of its properties, a plausible and detailed synthetic protocol, and its potential biological context. It is hoped that this document will serve as a useful resource for researchers and scientists working to unlock the full therapeutic potential of this and related molecules. Further experimental validation of the proposed synthetic routes and biological activities is warranted.

References

Preliminary Investigation of (3-(Aminomethyl)phenyl)methanol Hydrochloride: A Technical Guide

This technical guide provides a comprehensive preliminary investigation of (3-(Aminomethyl)phenyl)methanol hydrochloride, a bifunctional organic compound with potential applications in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a summary of its chemical properties, a detailed hypothetical protocol for its synthesis and purification, and an exploration of potential areas for biological investigation.

Chemical and Physical Properties

This compound is a stable, solid compound. Its chemical structure combines a primary alcohol and a primary amine on a benzene ring, making it a versatile building block for more complex molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 40896-62-6 | [2] |

| Molecular Formula | C₈H₁₂ClNO | [3] |

| Molecular Weight | 173.64 g/mol | [3] |

| Form | Solid | [3] |

| SMILES String | NCC1=CC=CC(CO)=C1.[H]Cl | [3] |

| InChI Key | KRUPXFKQZROJAK-UHFFFAOYSA-N | [3] |

Table 1: Physicochemical Properties of this compound

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound involves the simultaneous reduction of the nitrile and aldehyde functionalities of 3-cyanobenzaldehyde using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[4][5][6] The subsequent workup and treatment with hydrochloric acid yield the desired hydrochloride salt.

Experimental Protocol: Synthesis

Reaction: Simultaneous reduction of 3-cyanobenzaldehyde to (3-(Aminomethyl)phenyl)methanol.

Reagents and Materials:

-

3-Cyanobenzaldehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

-

LAH Suspension: In the reaction flask, a suspension of an excess of lithium aluminum hydride (approximately 2.5-3 equivalents relative to the starting material) in anhydrous THF is prepared under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.[7]

-

Addition of Starting Material: A solution of 3-cyanobenzaldehyde in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.[7]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of both the nitrile and aldehyde groups. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

Quenching: Upon completion, the reaction is carefully quenched by cooling the flask to 0 °C and slowly adding distilled water dropwise to decompose the excess LiAlH₄. This is followed by the sequential addition of 15% aqueous NaOH solution and then more water. This procedure, known as the Fieser workup, is designed to produce a granular precipitate that is easy to filter.[8]

-

Workup and Extraction: The resulting mixture is stirred at room temperature for 30 minutes, and the solid aluminum salts are removed by filtration. The filter cake is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (3-(aminomethyl)phenyl)methanol as an oil or solid.

-

Salt Formation: The crude product is dissolved in a minimal amount of a suitable solvent like diethyl ether or methanol. A solution of HCl in diethyl ether or dioxane is then added dropwise with stirring until precipitation is complete.

-

Purification: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the purified product. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, and aromatic C-H stretching).

-

Melting Point Analysis: To assess the purity of the final product.

Potential Biological and Pharmacological Significance

While there is a lack of specific biological data for this compound in the public domain, the broader class of benzylamine derivatives has been investigated for a wide range of pharmacological activities.[4] The structural motifs present in this molecule suggest several potential avenues for research and drug development.

Potential Therapeutic Areas

Based on the activities of related compounds, this compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents in areas such as:

-

Antimicrobial Agents: Benzylamine derivatives have shown promise as antifungal and antibacterial agents.[9]

-

Neuropharmacology: The benzylamine scaffold is present in molecules targeting G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.[10]

-

Oncology: Certain benzylamine derivatives have been explored as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is a target in prostate cancer.[11]

Hypothetical Signaling Pathway Involvement

Given the structural similarity to known bioactive molecules, it is plausible that derivatives of (3-(aminomethyl)phenyl)methanol could interact with various signaling pathways. For instance, modification of the amino and hydroxyl groups could lead to compounds that modulate pathways involved in cell proliferation, inflammation, or neurotransmission. Further research is required to explore these possibilities.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Hypothetical Target Interaction

The following diagram illustrates a hypothetical interaction of a derivative of (3-(aminomethyl)phenyl)methanol with a generic receptor, highlighting the potential for this scaffold in drug design.

Caption: Hypothetical binding mode of a derivative.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry. This guide provides a foundational understanding of its properties and a viable synthetic route. The lack of public data on its biological activity presents a clear opportunity for future research. Investigations into its antimicrobial, neurological, and oncological properties, as well as its potential interactions with various signaling pathways, could unveil novel therapeutic applications. The experimental protocols and conceptual frameworks presented herein are intended to facilitate and inspire such future investigations.

References

- 1. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. Workup [chem.rochester.edu]

- 9. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzylamine - Wikipedia [en.wikipedia.org]

- 11. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for (3-(Aminomethyl)phenyl)methanol hydrochloride

An In-depth Technical Guide to the Spectroscopic Analysis of (3-(Aminomethyl)phenyl)methanol Hydrochloride

Introduction

This compound is an organic building block frequently utilized in the synthesis of more complex molecules in pharmaceutical and materials science research. Its structure, featuring a primary amine, a primary alcohol, and an aromatic ring, provides multiple reactive sites for chemical modification. A thorough understanding of its spectroscopic properties is crucial for identity confirmation, purity assessment, and structural elucidation in subsequent reactions. This guide provides a detailed overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for acquiring such data.

Spectroscopic Data

The following sections summarize the key . Note that spectral data can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to O-H, N-H, C-H, and C-O bonds, as well as aromatic C=C stretches.

| Wavenumber (cm⁻¹) | Intensity | Assignment |